molecular formula C12H14O3S B11070822 2-Thiophenecarboxylic acid, tetrahydro-3-hydroxy-3-methyl-5-phenyl-

2-Thiophenecarboxylic acid, tetrahydro-3-hydroxy-3-methyl-5-phenyl-

Cat. No.: B11070822
M. Wt: 238.30 g/mol
InChI Key: YMQZLPSBXBXWNW-UHFFFAOYSA-N
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Description

3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the tetrahydrothiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-2-THIOPHENECARBOXYLIC ACID: Lacks the methyl and phenyl groups.

    3-METHYL-2-THIOPHENECARBOXYLIC ACID: Lacks the hydroxyl and phenyl groups.

    5-PHENYL-2-THIOPHENECARBOXYLIC ACID: Lacks the hydroxyl and methyl groups.

Uniqueness

3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-phenylthiolane-2-carboxylic acid

InChI

InChI=1S/C12H14O3S/c1-12(15)7-9(16-10(12)11(13)14)8-5-3-2-4-6-8/h2-6,9-10,15H,7H2,1H3,(H,13,14)

InChI Key

YMQZLPSBXBXWNW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(SC1C(=O)O)C2=CC=CC=C2)O

Origin of Product

United States

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